6-(Tert-butyl)-2-chlorobenzo[d]thiazole
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Overview
Description
The compound "6-(Tert-butyl)-2-chlorobenzo[d]thiazole" is a chemical structure that is part of a broader class of compounds known as thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a ring structure. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of various precursors under specific conditions to form the desired heterocyclic ring. For instance, the synthesis of a related compound, 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride, was achieved by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was performed using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with other functional groups attached to it. For example, the tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system and the presence of hydrogen bonds in the crystal .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including substitution reactions. For example, the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene involves an ipso-substitution of the tert-butyl group, predominantly yielding a product with a benzo[e]-1,2-oxaphosphorinine structure . This indicates the reactivity of the tert-butyl group in certain positions relative to other functional groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic data of these compounds, such as cell parameters and space group, provide insights into their solid-state properties . The presence of hydrogen bonds and the conformation of the rings can affect the melting points, solubility, and other physical properties. The chemical reactivity, including the ability to form hydrogen bonds and undergo substitution reactions, is also a key aspect of their chemical properties .
Scientific Research Applications
White Organic Light Emitting Diode Development
The compound 6-(Tert-butyl)-2-chlorobenzo[d]thiazole and its derivatives have been utilized in the development of White Organic Light Emitting Diodes (WOLEDs). A study by Zhang et al. (2016) explored compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their ability to undergo reversible excited-state intramolecular proton transfer. This mechanism led to tunable emission from blue to yellow, culminating in white-light luminescence, essential for WOLED applications (Zhang et al., 2016).
Antitumor Activity
A 2010 study synthesized a derivative of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole, exhibiting promising antitumor properties. The compound showed significant inhibitory effects against various cancer cell lines, highlighting its potential in cancer treatment (Hu et al., 2010).
Anti-inflammatory and Analgesic Activities
Research by Isomura et al. (1983, 1984) explored derivatives of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole for anti-inflammatory and analgesic activities. These studies found that some compounds demonstrated potent effects in various models of inflammation and pain, suggesting their potential in developing new therapeutic agents for these conditions (Isomura et al., 1983), (Isomura et al., 1984).
Photosynthetic Electron Transport Inhibition
The compound and its derivatives have been investigated for their ability to inhibit photosynthetic electron transport. A study by Vicentini et al. (2005) synthesized pyrazole derivatives incorporating 6-(Tert-butyl)-2-chlorobenzo[d]thiazole, which showed inhibitory properties, suggesting potential applications in herbicide development (Vicentini et al., 2005).
Crystal Structure Studies
Studies have also focused on the crystal structure of derivatives of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole. For example, Lynch and Mcclenaghan (2004) analyzed the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, providing insights into its molecular interactions and arrangement, which is crucial for understanding its chemical properties and potential applications (Lynch & Mcclenaghan, 2004).
Safety And Hazards
Future Directions
Thiazole derivatives have been the focus of recent research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
6-tert-butyl-2-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKCUAQGKBCAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646598 |
Source
|
Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-chloro-1,3-benzothiazole | |
CAS RN |
898748-35-1 |
Source
|
Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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